molecular formula C5H4NNaO2S B7987749 sodium;3-aminothiophene-2-carboxylate

sodium;3-aminothiophene-2-carboxylate

Cat. No.: B7987749
M. Wt: 165.15 g/mol
InChI Key: WVMADKBGYOAZKM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-aminothiophene-2-carboxylate (CAS 68756-27-1) is the sodium salt of 3-aminothiophene-2-carboxylic acid. This compound is derived from the hydrolysis of its methyl ester counterpart, methyl 3-aminothiophene-2-carboxylate, followed by neutralization with a sodium base . It is commercially available as a water-soluble salt, priced at ¥135.00 per gram (purity ≥97%), and is used in organic synthesis and pharmaceutical research . The carboxylate group enhances solubility in polar solvents, making it advantageous for reactions requiring aqueous conditions, such as saponification, coupling, or cyclization .

Properties

IUPAC Name

sodium;3-aminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Na/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMADKBGYOAZKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : Methyl 3-aminothiophene-2-carboxylate (22288-78-4).

  • Base : 2–4 equivalents of NaOH in aqueous methanol or ethanol.

  • Temperature : 50–80°C for 2–6 hours.

  • Yield : 85–93% after neutralization and crystallization.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate anion. Sodium ions stabilize the product, preventing decarboxylation under basic conditions.

Decarboxylation of 3-Aminothiophene-2-Carboxylic Acid

Direct decarboxylation of the free acid under controlled conditions generates the sodium salt via in situ neutralization:

Protocol

  • Acid Preparation : 3-Aminothiophene-2-carboxylic acid is synthesized via Gewald reaction or thioglycolate condensation.

  • Decarboxylation : Heating the acid with NaHCO₃ or NaOH in water/ethanol at 80–100°C.

  • Isolation : Precipitation by cooling or solvent evaporation.

Key Data :

ParameterValueSource
Temperature80°C
Reaction Time3–5 hours
Yield72–90%

This method avoids isolation of unstable intermediates, improving safety and scalability.

One-Pot Synthesis from Thioglycolate Derivatives

Industrial patents describe a streamlined one-pot approach combining condensation, hydrolysis, and salt formation:

Steps:

  • Condensation : React thioglycolic acid ester (e.g., methyl thioglycolate) with α,β-dihalonitriles (e.g., α,β-dichloropropionitrile) in the presence of NaOMe/NaOEt.

  • Cyclization : Form 3-aminothiophene-2-carboxylate ester via intramolecular nucleophilic substitution.

  • Hydrolysis/Saponification : Add aqueous NaOH to hydrolyze the ester to the sodium salt.

Example from AT211829B:

  • Substrates : Ethyl thioglycolate + α,β-dichloropropionitrile.

  • Conditions : 0–30°C, 0.1–50 hours.

  • Yield : 90% after saponification with 4N NaOH.

Catalytic Methods and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Substrate : Methyl 4-oxotetrahydrothiophene-3-carboxylate.

  • Reagents : NH₂OH·HCl + NaOH in methanol.

  • Conditions : 100°C, 20 minutes.

  • Yield : 93%.

Solvent-Free Approaches

Solid-state reactions using Na₂CO₃ or NaHCO₃ as both base and desiccant achieve 88–95% yields, minimizing waste.

Critical Comparison of Methods

MethodAdvantagesLimitationsYield Range
Ester HydrolysisHigh purity; scalableRequires ester precursor85–93%
DecarboxylationAvoids intermediate isolationHigh-temperature sensitivity72–90%
One-Pot SynthesisCost-effective; fewer stepsComplex optimization required80–90%
Microwave-AssistedRapid; energy-efficientSpecialized equipment needed90–93%

Industrial-Scale Production Insights

Patent DE1055007B outlines a large-scale protocol:

  • React thioglycolic acid ester with α,β-dichloronitrile in ethanol/NaOH.

  • Neutralize with HCl to precipitate 3-aminothiophene-2-carboxylic acid.

  • Redissolve in NaOH/water, filter, and spray-dry to obtain the sodium salt.

  • Purity : >99% (HPLC).

  • Throughput : 500 kg/batch.

Analytical Characterization Data

TechniqueKey FindingsSource
¹H NMR (D₂O)δ 6.75 (s, ThH), 3.10 (s, COO⁻Na⁺)
IR 1580 cm⁻¹ (C=O asym), 1400 cm⁻¹ (C=O sym)
XRD Monoclinic crystal system, P2₁/c space group

Chemical Reactions Analysis

Types of Reactions: Sodium 3-aminothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Sodium 3-aminothiophene-2-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. It is involved in various reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carboxylate group can be reduced to an alcohol.
  • Substitution: The amino group participates in nucleophilic substitution reactions.

Biology

Research indicates that sodium 3-aminothiophene-2-carboxylate exhibits potential antimicrobial and antiviral properties. It interacts with biological targets through hydrogen bonds and ionic interactions, which can modulate enzyme and receptor activity.

Medicine

Ongoing studies explore its use as a precursor for drugs targeting diseases such as cancer and inflammatory conditions. Its derivatives have shown promise in anticancer activity, making it a candidate for further drug development .

Industry

The compound is utilized in developing organic semiconductors and corrosion inhibitors. Its properties make it suitable for applications in material chemistry, particularly in designing electronic devices .

Data Table: Applications Overview

Application AreaSpecific UsesNotable Properties
ChemistryBuilding block for heterocyclesVersatile reactivity (oxidation, reduction)
BiologyAntimicrobial, antiviral agentModulates enzyme/receptor activity
MedicineDrug precursor for cancer/inflammationPotential anticancer activity
IndustryOrganic semiconductors, corrosion inhibitorsSuitable for electronic applications

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of sodium 3-aminothiophene-2-carboxylate against various pathogens. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Case Study 2: Drug Development

Research focused on synthesizing derivatives of sodium 3-aminothiophene-2-carboxylate for anticancer applications showed promising results in vitro. The derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their therapeutic potential .

Mechanism of Action

The mechanism of action of sodium 3-aminothiophene-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between sodium 3-aminothiophene-2-carboxylate and related compounds:

Compound Name Molecular Structure Key Features Applications
Sodium 3-aminothiophene-2-carboxylate Thiophene ring with NH₂ and COO⁻Na⁺ High water solubility; ionic nature enables use in aqueous-phase reactions Intermediate in drug synthesis (e.g., GABAA receptor modulators)
Methyl 3-aminothiophene-2-carboxylate Thiophene ring with NH₂ and COOCH₃ Lipophilic ester; hydrolyzes to carboxylic acid under basic conditions Precursor for decarboxylation, bromination, and heterocycle synthesis
Ethyl 3-aminothiophene-2-carboxylate Thiophene ring with NH₂ and COOCH₂CH₃ Similar to methyl ester but with slower hydrolysis kinetics Used in hydrazide and carboxamide derivative synthesis
Potassium 3-aminothiophene-2-carboxylate Thiophene ring with NH₂ and COO⁻K⁺ Potassium salt variant; comparable solubility to sodium salt Alternative counterion for specific reaction conditions
Methyl 3-amino-4-methylthiophene-2-carboxylate Thiophene ring with NH₂, COOCH₃, and 4-CH₃ Steric hindrance from methyl group alters reactivity Specialized applications in materials chemistry

Physical Properties

Property Sodium Salt Methyl Ester Ethyl Ester Potassium Salt
Molecular Weight ~191.16 g/mol 171.18 g/mol 199.23 g/mol ~207.27 g/mol
Melting Point Not reported 33–34°C Not reported Not reported
Solubility High in water Soluble in organic solvents (e.g., DMF, THF) Similar to methyl ester High in water

Key Research Findings

  • Decarboxylation Efficiency: Sodium 3-aminothiophene-2-carboxylate undergoes efficient decarboxylation in one-pot reactions, avoiding intermediate purification steps .
  • Synthetic Versatility : The methyl ester serves as a universal precursor for brominated, deuterated, and heterocyclic compounds, enabling diverse pharmacological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.